REACTION_CXSMILES
|
N(OCCC(C)C)=O.[F:9][C:10]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:11]=1N.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[F:9][C:10]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:11]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
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Name
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resin
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Quantity
|
50 L
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.43 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
Name
|
|
Quantity
|
1.025 L
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
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Name
|
|
Quantity
|
31.5 L
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
thermometer, nitrogen-inlet, internal steam coil and reflux condenser
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |